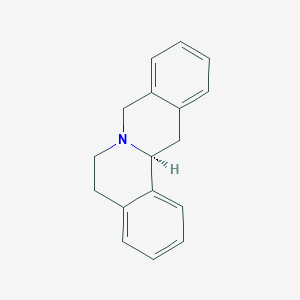

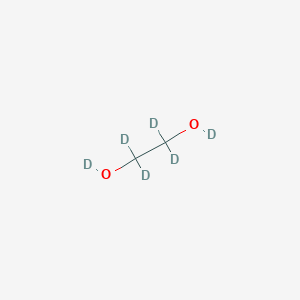

![molecular formula C26H14 B086126 Acenaphtho[1,2-j]fluoranthene CAS No. 193-21-5](/img/structure/B86126.png)

Acenaphtho[1,2-j]fluoranthene

Übersicht

Beschreibung

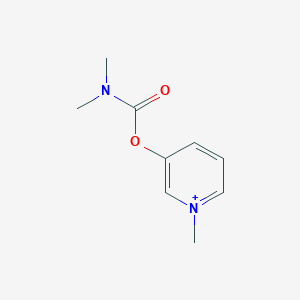

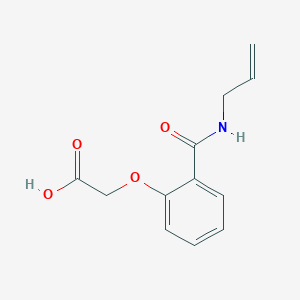

Acenaphtho[1,2-j]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a complex structure with multiple rings .

Synthesis Analysis

The synthesis of Acenaphtho[1,2-j]fluoranthene involves a tandem cyclization during the dehydrofluorination of 1,4-di(1-naphthyl)-2,5-difluorobenzene on activated γ-Al2O3 . Another synthesis method involves lithium-halogen exchange and Diels-Alder reactions .Molecular Structure Analysis

The molecular structure of Acenaphtho[1,2-j]fluoranthene is complex, with a large conjugated plane formed by multiple interconnected rings . The structure was confirmed by single-crystal X-ray diffraction data .Physical And Chemical Properties Analysis

Acenaphtho[1,2-j]fluoranthene has a molecular weight of 326.4 g/mol . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass is 326.109550447 g/mol . The compound is complex, with a complexity score of 514 .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs) : Acenaphtho[1,2-k]fluoranthene-cored fluorophores exhibit excellent thermal and amorphous stabilities, high solid-state fluorescence quantum efficiencies, and ambipolar charge transporting properties, making them ideal for fabricating non-doped OLEDs (Han et al., 2017).

Electroactive Electrochromic Hydrocarbon Ladder Polymer : Electropolymerization of Acenaphtho[1,2-k]fluoranthene derivatives can lead to the formation of new conductive, electroactive, electrochromic hydrocarbon ladder polymers (Debad & Bard, 1998).

Luminescent Nano/Micro-Wires : Acenaphtho[1,2-k]fluoranthene derivatives are used to fabricate luminescent twisted nano/micro-wires, with their rigid core attached via flexible alkyl chains being critical for the formation of twisted architectures (Han et al., 2015).

Organic Field-Effect Transistors (OFETs) : Vapor-deposited films of Acenaphtho[1,2-k]fluoranthene and its derivatives are developed as active layers for OFETs, with specific derivatives showing promising p-channel FET responses (Kunugi et al., 2008).

Organic Electron Acceptors in Solar Cells : Acenaphtho[1, 2-k]fluoranthene diimide derivative (AFI), a novel aromatic fused-imide, shows potential for use in organic electronic devices like solar cells due to its low LUMO level and strong π-π interactions (Ding et al., 2015).

Polycyclic Aromatic Hydrocarbons (PAHs) Synthesis : Studies on the synthesis and characterization of various acenaphtho[1,2-j]fluoranthene derivatives provide insights into efficient routes to PAHs and heteroaromatic annulation reactions (Panda et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYGRCGTUMHLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348065 | |

| Record name | Acenaphtho[1,2-j]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acenaphtho[1,2-j]fluoranthene | |

CAS RN |

193-21-5 | |

| Record name | Acenaphtho[1,2-j]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

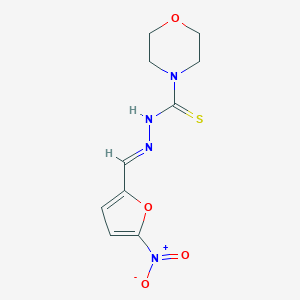

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)